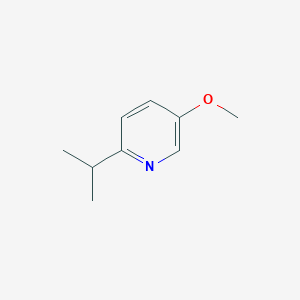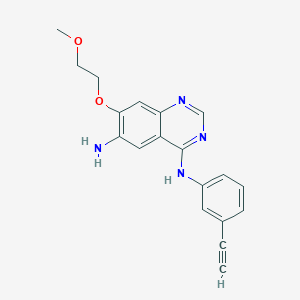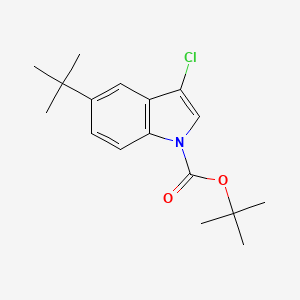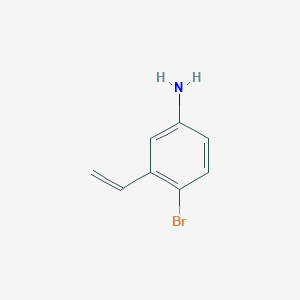
4-Bromo-3-vinylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-vinylaniline is an organic compound with the molecular formula C8H8BrN. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the fourth position and a vinyl group at the third position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-vinylaniline typically involves the bromination of 3-vinylaniline. One common method is the electrophilic aromatic substitution reaction, where 3-vinylaniline is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-3-vinylaniline undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form 3-vinylaniline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium amide (NaNH2) or thiourea in polar solvents.
Major Products:
Oxidation: 4-Bromo-3-vinylbenzaldehyde or 4-Bromo-3-vinylbenzoic acid.
Reduction: 3-Vinylaniline.
Substitution: 4-Amino-3-vinylaniline or 4-Thio-3-vinylaniline.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-vinylaniline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-3-vinylaniline depends on its chemical reactivity. The bromine atom and the vinyl group provide sites for further chemical modifications, allowing it to participate in various reactions. The molecular targets and pathways involved are specific to the reactions it undergoes, such as nucleophilic substitution or electrophilic addition .
Vergleich Mit ähnlichen Verbindungen
3-Vinylaniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromoaniline: Lacks the vinyl group, limiting its applications in polymer synthesis.
4-Bromo-2-vinylaniline: Has a different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness: 4-Bromo-3-vinylaniline is unique due to the presence of both the bromine atom and the vinyl group, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to be used in a wider range of applications compared to its similar compounds .
Eigenschaften
Molekularformel |
C8H8BrN |
|---|---|
Molekulargewicht |
198.06 g/mol |
IUPAC-Name |
4-bromo-3-ethenylaniline |
InChI |
InChI=1S/C8H8BrN/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1,10H2 |
InChI-Schlüssel |
KXFQWYMAKKBHTD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=CC(=C1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


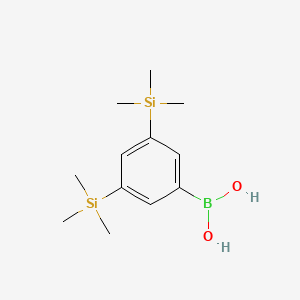
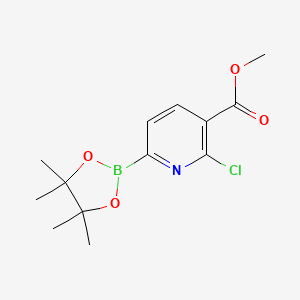
![Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate](/img/structure/B13666740.png)
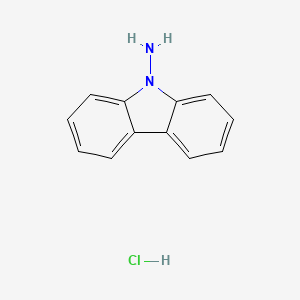
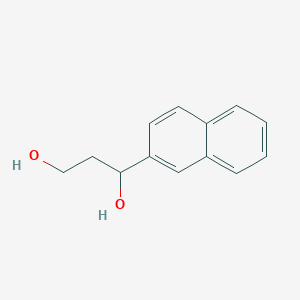
![1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B13666753.png)
![Benzyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13666756.png)
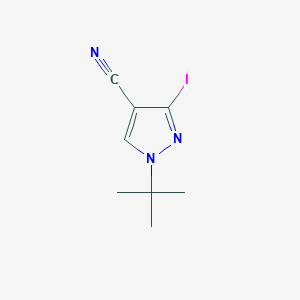
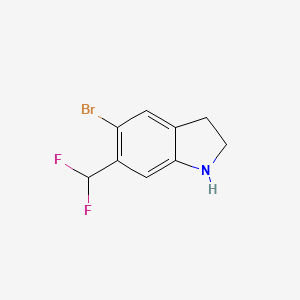
![N-[(9S)-8|A-Cinchonan-9-yl]picolinamide](/img/structure/B13666777.png)
![6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13666803.png)
